molecular formula C9H12O2 B073567 (S)-1-(4-Methoxyphenyl)ethanol CAS No. 1572-97-0

(S)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B073567
CAS No.: 1572-97-0
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-ZETCQYMHSA-N
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Description

(S)-1-(4-Methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an ethanol moiety. The (S)-enantiomer indicates that the compound has a specific spatial configuration, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(4-Methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(4-Methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantiomeric purity and is suitable for large-scale production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1-(4-Methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of (S)-1-(4-Methoxyphenyl)ethane.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (S)-1-(4-Methoxyphenyl)ethanone.

    Reduction: (S)-1-(4-Methoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanol derivatives.

Scientific Research Applications

(S)-1-(4-Methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxyphenyl)ethanol involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The ethanol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The overall activity of the compound is determined by its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxyphenyl)ethanol: The enantiomer of (S)-1-(4-Methoxyphenyl)ethanol with a different spatial configuration.

    1-(4-Methoxyphenyl)ethanone: The oxidized form of the compound.

    1-(4-Methoxyphenyl)ethane: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its specific (S)-configuration, which can influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(1S)-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306797
Record name (S)-1-(4-Methoxyphenyl)ethanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-97-0
Record name (S)-1-(4-Methoxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)ethanol, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(4-methoxyphenyl)ethan-1-ol
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Record name 1-(4-METHOXYPHENYL)ETHANOL, (S)-
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 5 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (S)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (R)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 97% e.e.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-methoxyphenyl)ethanol (200 mg) requires 7 days by going through bioconversion to 4-methoxyacetophenone accompanying sterically selective oxidation of (R)-1-(4-methoxyphenyl)ethanol to obtain 96 mg of (S)-1-(4-methoxyphenyl)ethanol at a yield of 48%. Optical purity was obtained at 95% e.e. Furthermore, HPLC conditions were set at a flow rate of 1.0 ml/min, while GC conditions were set to an oven temperature of 190° C.
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200 mg
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Synthesis routes and methods III

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxyacetophenone (151 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (372 mg, 2.5 mmol) were added through a syringe, and dissolved in benzene (0.5 mL). To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 6 hours. At 0° C., tetrabutylammonium fluoride in THF (1 M, 1 mL) was then added to the solution, which was stirred at 0° C. for 1 hour. The solvents were distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 1-(4-methoxyphenyl)ethanol (140 mg, 0.92 mmol, 92%). The results are shown as Entry 1 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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151 mg
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372 mg
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1 mL
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Synthesis routes and methods IV

Procedure details

To a vial was added wet Raney Ni 4200 (8 mg, 7×10−5 mol, 50 mol %) then 3 mL hexane followed by 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (38 mg, 1.4×10−4 mol) and of NaBH4 (3 mg, 7×10−5 mol, 50 mol %). The vial was capped and heated to 80° C. for 24 hours. The reaction was cooled, opened and 10 mg of NH4COOH was added. 50 mL of Et2O was used to transfer the crude to an erlenmeyer containing MgSO4. After drying the solution was filtered and concentrated. HNMR gave 63% conversion to 1-(4-methoxyphenyl)ethan-1-one and 1-(4-methoxyphenyl)ethan-1-ol in a ratio 3:7. 63% of the β-O-4 bond was broken.
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3 mg
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8 mg
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